3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a nicotinoylpiperidinyl moiety, and a propanamide backbone. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group. This reaction is usually catalyzed by aluminum chloride (AlCl3) in an anhydrous environment.
Nicotinoylpiperidine Synthesis: Separately, nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl2). This intermediate then reacts with piperidine to form 1-nicotinoylpiperidine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the nicotinoylpiperidine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts or catalytic systems to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the amide or the aromatic ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized derivatives of the aromatic ring or the amide group.
Reduction: Reduced forms of the amide or aromatic ring.
Hydrolysis: Nicotinoylpiperidine and 2-bromophenylpropanoic acid.
Scientific Research Applications
3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
- 3-(2-iodophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. The bromine atom can also affect the compound’s pharmacokinetics and pharmacodynamics, making it a distinct entity in medicinal chemistry research.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c22-19-6-2-1-4-17(19)7-8-20(26)24-14-16-9-12-25(13-10-16)21(27)18-5-3-11-23-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLBPUMTCMCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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